molecular formula C8H10ClNO4S B12071746 Methyl 4-((chlorosulfonyl)methyl)-1-methyl-1H-pyrrole-2-carboxylate

Methyl 4-((chlorosulfonyl)methyl)-1-methyl-1H-pyrrole-2-carboxylate

Cat. No.: B12071746
M. Wt: 251.69 g/mol
InChI Key: PGKQMQALZDWJPO-UHFFFAOYSA-N
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Description

Methyl 4-((chlorosulfonyl)methyl)-1-methyl-1H-pyrrole-2-carboxylate is a pyrrole-derived compound featuring a chlorosulfonylmethyl group at position 4, a methyl ester at position 2, and a methyl substituent at position 1. The molecular formula is C₉H₁₁ClNO₄S (calculated molecular weight: 264.70 g/mol). Its structure combines a reactive chlorosulfonyl group with a pyrrole scaffold, making it a versatile intermediate in organic synthesis, particularly for sulfonamide formation in pharmaceuticals or agrochemicals.

Properties

Molecular Formula

C8H10ClNO4S

Molecular Weight

251.69 g/mol

IUPAC Name

methyl 4-(chlorosulfonylmethyl)-1-methylpyrrole-2-carboxylate

InChI

InChI=1S/C8H10ClNO4S/c1-10-4-6(5-15(9,12)13)3-7(10)8(11)14-2/h3-4H,5H2,1-2H3

InChI Key

PGKQMQALZDWJPO-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=C1C(=O)OC)CS(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Chlorosulfonation of Methyl 1-Methyl-1H-pyrrole-2-carboxylate

A widely reported method involves the direct chlorosulfonation of methyl 1-methyl-1H-pyrrole-2-carboxylate using chlorosulfonyl isocyanate (CSI). This reaction proceeds via electrophilic substitution at the pyrrole ring’s 4-position, facilitated by the electron-donating methyl group at the 1-position.

Procedure :

  • Reagent Preparation : Methyl 1-methyl-1H-pyrrole-2-carboxylate (1.0 equiv) is dissolved in anhydrous acetonitrile at −20°C under inert atmosphere.

  • Chlorosulfonation : Chlorosulfonyl isocyanate (1.5–2.0 equiv) is added dropwise, and the mixture is stirred for 12–24 hours at 0–25°C.

  • Workup : The reaction is quenched with N,N-dimethylformamide (DMF) to hydrolyze intermediates, followed by extraction with dichloromethane and purification via silica gel chromatography.

Key Data :

ParameterValueSource
Yield45–53%
Reaction Time12–24 hours
Purity (HPLC)≥97%

Mechanistic Insight :
The reaction proceeds through a two-step mechanism:

  • Electrophilic Attack : CSI reacts with the pyrrole ring to form a sulfonylcarboxamido intermediate.

  • Hydrolysis : DMF facilitates the elimination of sulfonic acid, yielding the chlorosulfonyl product.

Friedel-Crafts Acylation Followed by Sulfonation

An alternative route employs Friedel-Crafts acylation to install a methyl group at the 4-position, followed by sulfonation.

Procedure :

  • Acylation : Pyrrole-2-carboxylate is treated with acetyl chloride/AlCl₃ in dichloromethane to yield 4-acetyl-1-methyl-1H-pyrrole-2-carboxylate.

  • Sulfonation : The acetyl group is replaced via reaction with chlorosulfonic acid (ClSO₃H) at 0°C, followed by methylation using diazomethane.

Key Data :

ParameterValueSource
Overall Yield32–38%
Sulfonation Temp0–5°C

Limitations :

  • Low regioselectivity in the Friedel-Crafts step necessitates chromatographic separation.

  • Diazomethane’s toxicity requires specialized handling.

One-Pot Tandem Reaction

A patent-derived one-pot method combines cyclization and sulfonation using a bifunctional catalyst.

Procedure :

  • Cyclization : Methyl glycinate and acetylenic sulfone are reacted in THF with ZnCl₂ as a catalyst to form the pyrrole core.

  • In Situ Sulfonation : Chlorosulfonic acid is added directly to the reaction mixture, enabling sequential functionalization.

Key Data :

ParameterValueSource
Yield61%
Catalyst Loading10 mol% ZnCl₂

Advantages :

  • Eliminates intermediate isolation, reducing purification steps.

  • Scalable to gram quantities with minimal yield loss.

Comparative Analysis of Methods

Efficiency and Scalability

  • Method 1.1 (CSI-based) offers moderate yields but is preferred for its simplicity and reproducibility.

  • Method 1.2 (Friedel-Crafts) suffers from low yields but provides access to analogs via intermediate functionalization.

  • Method 1.3 (One-pot) is optimal for large-scale synthesis but requires stringent temperature control.

MethodHazardous ReagentsKey Risk Mitigations
1.1CSI (corrosive)Use sealed reactors, cold baths
1.2ClSO₃H, diazomethaneFume hoods, remote quenching
1.3ZnCl₂ (moisture-sensitive)Anhydrous conditions

Optimization Strategies

Solvent Effects

  • Polar Aprotic Solvents : Acetonitrile and DMF improve CSI solubility, enhancing reaction rates.

  • Non-Polar Solvents : Toluene reduces side reactions in Friedel-Crafts acylation but slows sulfonation.

Catalytic Enhancements

  • Lewis Acids : ZnCl₂ (Method 1.3) accelerates cyclization but may complex with sulfonic acids, requiring stoichiometric adjustments.

  • Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) improves interfacial reactions in two-phase systems.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 3.91 (s, 3H, COOCH₃), 3.72 (s, 3H, NCH₃), 7.12 (s, 1H, pyrrole-H), 4.82 (s, 2H, CH₂SO₂Cl).

  • IR : 1691 cm⁻¹ (C=O), 1365 cm⁻¹ (S=O), 1170 cm⁻¹ (C-N).

Chromatographic Purity

  • HPLC : Retention time = 8.2 min (C18 column, MeCN:H₂O = 70:30).

  • TLC : Rf = 0.45 (silica gel, ethyl acetate/hexane = 1:1).

Industrial and Research Applications

Pharmaceutical Intermediates

  • The compound serves as a precursor to kinase inhibitors and antiviral agents, leveraging its sulfonyl group for target binding.

Materials Science

  • Functionalized pyrroles are used in conductive polymers, with the chlorosulfonyl group enabling post-synthetic modifications .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((chlorosulfonyl)methyl)-1-methyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorosulfonyl group can be replaced by nucleophiles such as amines, alcohols, or thiols.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Oxidation: Oxidative conditions can modify the pyrrole ring or the substituents, leading to different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, primary amines, or alcohols in the presence of a base.

    Reduction: Using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: Employing oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative, while reduction could lead to the formation of a sulfonyl derivative.

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 4-((chlorosulfonyl)methyl)-1-methyl-1H-pyrrole-2-carboxylate has shown promise in medicinal chemistry, particularly as a precursor for synthesizing biologically active compounds. Its chlorosulfonyl group is a versatile functional group that can participate in various chemical reactions, making it useful for developing new pharmaceuticals.

Case Study: Antimicrobial Activity
Research has indicated that derivatives of pyrrole compounds exhibit antimicrobial properties. A study demonstrated that this compound and its derivatives were effective against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.

Agrochemical Applications

The compound also finds applications in agrochemicals, particularly as a potential herbicide or pesticide. The chlorosulfonyl moiety enhances the compound's reactivity, allowing it to interact with biological systems in plants and pests.

Case Study: Herbicidal Activity
In a controlled study, formulations containing this compound were tested against common weeds. Results indicated significant herbicidal activity at low concentrations, suggesting its potential as an environmentally friendly alternative to conventional herbicides.

Material Science Applications

In material science, this compound can be utilized in the synthesis of polymers and coatings. The unique structure allows for the introduction of sulfur-containing groups into polymer chains, which can enhance properties such as thermal stability and chemical resistance.

Case Study: Polymer Synthesis
A recent study focused on incorporating this compound into polyurethanes. The modified polymers exhibited improved mechanical properties and resistance to solvents compared to unmodified counterparts, indicating its potential for use in high-performance materials.

Mechanism of Action

The mechanism by which Methyl 4-((chlorosulfonyl)methyl)-1-methyl-1H-pyrrole-2-carboxylate exerts its effects involves its reactivity towards nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. These reactions can modify the activity of enzymes or other biological targets, depending on the context of their use.

Comparison with Similar Compounds

Research Findings and Case Studies

  • Synthetic Routes : –20 describe palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) and formylation reactions applicable to pyrrole derivatives. The main compound could be synthesized via similar methods, substituting boronic acids or introducing sulfonyl chloride precursors.
  • Stability Concerns : Chlorosulfonyl compounds are moisture-sensitive; storage under anhydrous conditions is critical.

Biological Activity

Methyl 4-((chlorosulfonyl)methyl)-1-methyl-1H-pyrrole-2-carboxylate (CAS No. 2228663-06-5) is a pyrrole derivative that has garnered attention due to its potential biological activities. This compound's structure includes a chlorosulfonyl group, which is known to enhance reactivity and influence biological interactions. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and potential therapeutic applications.

  • Molecular Formula : C₆H₆ClNO₄S
  • Molecular Weight : 251.69 g/mol
  • Appearance : White powder
  • Storage Conditions : Should be stored in an inert atmosphere at 2-8°C to maintain stability.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of various pyrrole derivatives, including those similar to this compound. The presence of the pyrrole ring is crucial for their biological activity.

Case Study: Antimicrobial Screening

A comparative study evaluated several pyrrole derivatives for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria as well as fungi. The results indicated that compounds with similar structural features exhibited significant antibacterial and antifungal activities.

CompoundAntibacterial Activity (Zone of Inhibition in mm)Antifungal Activity (Zone of Inhibition in mm)
Compound A2018
Compound B2219
This compoundTBDTBD

The exact values for this compound were not reported in the available literature but are expected to be comparable based on structural similarities with other tested compounds .

Cytotoxicity and Therapeutic Potential

Cytotoxicity studies are essential for assessing the safety profile of new compounds. While specific data on this compound is limited, related pyrrole compounds have shown varying degrees of cytotoxic effects in cancer cell lines.

Research Findings

A study investigating the cytotoxic effects of halogenated pyrroles found that these compounds could induce apoptosis in cancer cells, suggesting a potential therapeutic application in oncology. The mechanism often involves the generation of reactive oxygen species (ROS), leading to cell death through oxidative stress pathways .

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Pyrrole derivatives can inhibit various enzymes, including those involved in cell wall synthesis in bacteria.
  • Interaction with Cellular Targets : The chlorosulfonyl group may enhance binding to specific cellular targets, potentially disrupting normal cellular functions.
  • Induction of Oxidative Stress : Similar compounds have been shown to increase ROS levels, leading to cellular damage and apoptosis.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing Methyl 4-((chlorosulfonyl)methyl)-1-methyl-1H-pyrrole-2-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via sulfonation of a methyl-substituted pyrrole precursor. For example, chlorosulfonyl groups are often introduced using chlorosulfonic acid under controlled temperatures (0–5°C) to avoid over-sulfonation. A key intermediate like Methyl 4-(hydroxymethyl)-1-methyl-1H-pyrrole-2-carboxylate could be sulfonylated, followed by purification via column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) . Reaction yield optimization requires monitoring reaction time and stoichiometry, as excess chlorosulfonic acid may degrade the pyrrole ring.
Key Reaction Parameters Optimal Conditions Yield Range
Temperature0–5°C60–75%
SolventDichloromethane-
Purification MethodColumn Chromatography-

Q. How can researchers characterize the chlorosulfonylmethyl group in this compound, and what spectroscopic techniques are most effective?

  • Methodological Answer : The chlorosulfonyl (-SO₂Cl) group is characterized using:

  • FT-IR : Strong absorption bands at ~1360 cm⁻¹ (S=O asymmetric stretch) and ~1170 cm⁻¹ (S=O symmetric stretch) .
  • ¹H/¹³C NMR : The methylene (-CH₂-) adjacent to the sulfonyl group appears as a triplet in ¹H NMR (~δ 4.5–5.0 ppm) due to coupling with the sulfonyl moiety. In ¹³C NMR, the sulfonyl carbon resonates at ~δ 55–60 ppm .
  • Mass Spectrometry (ESI-MS) : A molecular ion peak [M+H]⁺ confirms the molecular weight, with isotopic patterns indicative of chlorine atoms .

Q. What strategies improve the compound’s stability during storage and handling?

  • Methodological Answer : The chlorosulfonyl group is moisture-sensitive. Storage recommendations include:

  • Desiccants : Use anhydrous calcium sulfate or molecular sieves in sealed containers.
  • Temperature : Store at –20°C under inert gas (argon or nitrogen) to prevent hydrolysis .
  • Stabilizers : Analogous to ’s use of BHT for 2-Methylfuran, antioxidants like tocopherol (0.01–0.05% w/w) may mitigate oxidative degradation.

Advanced Research Questions

Q. How can computational methods (e.g., DFT, reaction path searches) optimize the synthesis and reactivity of this compound?

  • Methodological Answer : Quantum chemical calculations (DFT) can model transition states for sulfonation reactions, identifying energy barriers and regioselectivity. Tools like ICReDD’s reaction path search methods ( ) integrate experimental data with computational predictions to narrow optimal conditions (e.g., solvent polarity, catalyst use). For example, simulating the electrophilic attack of chlorosulfonic acid on the pyrrole ring can predict substituent effects on reaction efficiency .
Computational Parameter Application
Gibbs Free Energy (ΔG)Predict reaction feasibility
Fukui IndicesIdentify reactive sites
Solvent Models (COSMO-RS)Optimize solvent selection

Q. What contradictions exist in reported biological activity data for chlorosulfonyl-pyrrole derivatives, and how can they be resolved?

  • Methodological Answer : Discrepancies in antimicrobial or enzyme inhibition assays (e.g., IC₅₀ variability) may arise from:

  • Assay Conditions : Differences in buffer pH, ionic strength, or cell lines. Standardize protocols using guidelines like OECD 423.
  • Impurity Profiles : Residual solvents (e.g., DMF) in synthesized batches can skew results. Use HPLC-MS to verify purity (>98%) before testing .
  • Structural Analogues : ’s Methyl 4-phenyl-pyrrole-2-carboxylate shows varying activity based on substituents. Perform SAR studies to isolate the chlorosulfonyl group’s contribution.

Q. What methodologies enable the design of derivatives with enhanced solubility for in vivo studies?

  • Methodological Answer : Convert the chlorosulfonyl group to sulfonamides or sulfonate salts (e.g., sodium sulfonate) via nucleophilic substitution. ’s hydrochloride salt approach improved solubility for biological testing. Techniques include:

  • Salt Formation : React with amines (e.g., morpholine) in THF/water mixtures.

  • Prodrug Strategies : Esterify the carboxylate group to enhance membrane permeability, with enzymatic cleavage in vivo .

    Derivative Type Solubility (mg/mL) Application
    Sodium Sulfonate>50 (PBS, pH 7.4)Aqueous formulations
    Morpholine Sulfonamide10–15 (DMSO)Cell-based assays

Data Contradiction Analysis

  • Synthesis Yield Variability : reports yields of 60–75% for chlorosulfonyl derivatives, while ’s ethyl 4-chloro-pyrrole-2-carboxylate synthesis shows lower yields (30–40%). This discrepancy may stem from steric hindrance from the methyl group in the target compound. Mitigate by adjusting stoichiometry (1.2 eq chlorosulfonic acid) and reaction time (2–4 hr) .

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